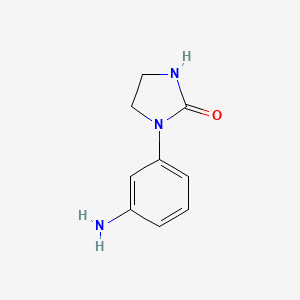

1-(3-Aminophenyl)imidazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSYMQSNOQBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640702 | |

| Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-14-4 | |

| Record name | 1-(3-Aminophenyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminophenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(3-Aminophenyl)imidazolidin-2-one" basic properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidin-2-one structure substituted with a 3-aminophenyl group. The imidazolidin-2-one scaffold is a prevalent motif in a variety of biologically active molecules and approved pharmaceuticals, recognized for its role in compounds with activities such as immunosuppressive and anticancer effects.[1][2] The presence of the aminophenyl substituent offers a potential site for further chemical modification, making this compound an interesting building block for medicinal chemistry and drug discovery programs.

This technical guide provides a summary of the known basic properties of this compound. Due to a notable lack of published experimental data for this specific molecule, this guide also includes comparative data from structurally related N-phenyl and substituted imidazolidin-2-one analogs to provide a predictive context for its chemical characteristics and potential biological activities.

Core Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N₃O | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| CAS Number | 938459-14-4 | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% (as per some commercial suppliers) | [1][4] |

| SMILES | Nc1cccc(c1)N2CCNC2=O | [3] |

| InChI | 1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | [3] |

Experimental Protocols

Specific experimental protocols for the synthesis and characterization of this compound are not detailed in the current body of scientific literature. However, general methods for the synthesis of N-substituted imidazolidin-2-ones are well-established. A common approach involves the cyclization of a corresponding N-(2-aminoethyl)-N'-arylurea.

General Synthetic Protocol for N-Aryl Imidazolidin-2-ones

A plausible synthetic route for this compound would involve the reaction of 3-aminophenyl isocyanate with ethylenediamine to form an intermediate urea, followed by intramolecular cyclization.

Step 1: Formation of N-(3-Aminophenyl)-N'-(2-aminoethyl)urea

-

Dissolve ethylenediamine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-aminophenyl isocyanate in the same solvent to the cooled ethylenediamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude urea intermediate.

Step 2: Cyclization to this compound

-

The crude urea intermediate can be cyclized under thermal conditions or by using a catalyst. For thermal cyclization, heat the urea at a temperature typically above its melting point.

-

Alternatively, the cyclization can be facilitated by a base, such as sodium ethoxide in ethanol, or by an acid catalyst.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the final product.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been published. The following table provides predicted and comparative spectral data based on analyses of structurally similar N-phenyl imidazolidin-2-one derivatives found in the literature.[3][5]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted/Comparative Data |

| ¹H NMR | Aromatic protons (phenyl ring): δ 6.5-7.5 ppm (m, 4H). Methylene protons (imidazolidinone ring, -N-CH₂-CH₂-N-): δ 3.4-4.2 ppm (t, 4H). Amine protons (-NH₂): δ ~3.5-5.0 ppm (br s, 2H). NH proton (imidazolidinone ring): May be a broad singlet depending on the solvent. |

| ¹³C NMR | Carbonyl carbon: δ ~155-175 ppm. Aromatic carbons: δ ~110-150 ppm. Methylene carbons (imidazolidinone ring): δ ~40-50 ppm. |

| IR (Infrared) | N-H stretch (amine and amide): ~3200-3400 cm⁻¹ (broad). C=O stretch (amide): ~1680-1720 cm⁻¹. C-N stretch: ~1200-1350 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. |

| Mass Spec (MS) | [M]⁺ expected at m/z = 177. Fragmentation may involve cleavage of the imidazolidinone ring and loss of the amino group. |

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the broader class of imidazolidin-2-one derivatives has been investigated for various therapeutic applications. For instance, some N-substituted imidazolidin-2-ones have been evaluated for immunosuppressive activity.[1] Additionally, derivatives of the related 2-imidazolinylhydrazones have been studied for their affinity for adrenergic and imidazoline receptors, and for their cytotoxic activity against human tumor cell lines.[6][7] The aminophenyl moiety also presents a vector for the development of compounds with potential anticancer properties, as seen in other heterocyclic scaffolds.[2]

Given the absence of specific data, a general workflow for the initial biological screening and characterization of a novel compound like this compound is proposed in the diagram below.

Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Safety Information

Based on available safety data sheets from commercial suppliers, this compound is associated with the following hazard statements:

Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses), should be taken when handling this compound. It should be stored in a dark place under an inert atmosphere at room temperature.[1]

Conclusion

This compound is a chemical building block with potential for applications in medicinal chemistry, stemming from the established biological relevance of the imidazolidin-2-one core. However, there is a significant gap in the publicly available experimental data for this specific compound. The information on related analogs provides a useful, albeit predictive, framework for its properties and potential activities. Further research is required to fully characterize its physicochemical properties, develop specific and optimized synthetic protocols, and explore its biological profile. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"1-(3-Aminophenyl)imidazolidin-2-one" chemical structure and IUPAC name

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(3-Aminophenyl)imidazolidin-2-one, including its chemical structure, identifiers, and physicochemical properties. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents general methodologies for the synthesis of the imidazolidin-2-one scaffold and discusses the broad biological significance of this chemical class, providing context for its potential applications in research and drug development.

Compound Identification and Chemical Structure

This compound is a heterocyclic organic compound featuring a phenyl group substituted with an amine at the meta-position, which is in turn attached to an imidazolidin-2-one ring. The imidazolidin-2-one moiety is a five-membered ring containing two nitrogen atoms and a carbonyl group.

IUPAC Name: this compound

Synonyms: 1-(3-aminophenyl)-2-imidazolidinone

Chemical Structure:

The structure is characterized by a saturated five-membered urea ring linked to an aniline moiety.

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for this compound, compiled from chemical supplier databases.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 938459-14-4 | [1] |

| MDL Number | MFCD09055391 | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| InChI Key | BPKSYMQSNOQBGA-UHFFFAOYSA-N | |

| SMILES String | Nc1cccc(c1)N2CCNC2=O | |

| Storage Temperature | Room temperature, under inert atmosphere, keep in dark place |

Synthesis of the Imidazolidin-2-one Scaffold

This protocol is a representative example for the synthesis of an N-substituted imidazolidin-2-one from a corresponding N-substituted ethylenediamine derivative.

1. Materials:

- N-substituted-1,2-ethanediamine

- Carbonyldiimidazole (CDI) or similar phosgene equivalent (e.g., triphosgene)

- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

- Inert atmosphere (Nitrogen or Argon)

2. Procedure:

- To a solution of the N-substituted-1,2-ethanediamine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add carbonyldiimidazole (1.1 equivalents) portion-wise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 1-substituted-imidazolidin-2-one.

3. Characterization:

- Confirm the structure of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Below is a generalized workflow for the synthesis of the imidazolidin-2-one scaffold.

Biological and Pharmacological Context

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing as a core component in numerous biologically active compounds and FDA-approved drugs.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities.

| Biological Activity | Examples of Imidazolidin-2-one Derivatives | Reference |

| Anticancer | Derivatives showing cytotoxic effects against liver, breast, and other cancer cell lines. | [3][4] |

| Antiviral | CCR5 receptor antagonists developed for potential HIV treatment. | [4] |

| Antimicrobial | Compounds effective against multidrug-resistant bacteria, both Gram-positive and Gram-negative. | [4] |

| Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase for potential Alzheimer's treatment. | [5] |

| Antioxidant | Various imidazolidine derivatives have been reported to exhibit antioxidant properties. | [4] |

Given its structure as an aniline derivative of the imidazolidin-2-one core, this compound serves as a versatile chemical building block. The primary amine on the phenyl ring provides a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of more complex molecules for screening in drug discovery programs.

Safety Information

Based on available supplier data, this compound is classified with the following hazards.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE).

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1-(3-Aminophenyl)imidazolidin-2-one (CAS: 938459-14-4)

A Note to Researchers, Scientists, and Drug Development Professionals:

This document serves as a summary of the currently available public information regarding the chemical compound 1-(3-Aminophenyl)imidazolidin-2-one , CAS number 938459-14-4 . Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, there is a significant lack of in-depth technical data for this specific molecule. It is primarily available from chemical suppliers as a building block for early-stage research and development. This guide will present the available chemical and physical data and discuss general synthesis strategies and potential, though currently unsubstantiated, areas of application based on its structural motifs.

Chemical and Physical Properties

Publicly available data for this compound is limited to basic chemical identifiers and physical properties. This information is crucial for laboratory handling, storage, and as a starting point for experimental design.

| Property | Value | Source |

| CAS Number | 938459-14-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₁₁N₃O | Chemical Supplier Catalogs |

| Molecular Weight | 177.21 g/mol | Chemical Supplier Catalogs |

| Physical Form | Solid | Chemical Supplier Catalogs |

| Synonyms | 1-(3-aminophenyl)-2-imidazolidinone | Chemical Supplier Catalogs |

| InChI Key | BPKSYMQSNOQBGA-UHFFFAOYSA-N | Chemical Supplier Catalogs |

| SMILES | Nc1cccc(c1)N2CCNC2=O | Chemical Supplier Catalogs |

Synthesis and Manufacturing

While no specific, detailed experimental protocol for the synthesis of this compound has been published, its structure suggests a plausible synthetic route based on established methodologies for the formation of the imidazolidin-2-one core. A general, logical workflow for its synthesis can be conceptualized as follows:

Experimental Considerations (General):

A potential synthetic approach could involve the reaction of a protected 1,3-diaminobenzene derivative with a reagent that provides the two-carbon backbone and the carbonyl group of the imidazolidin-2-one ring.

-

Protection of one amine group: To achieve regioselectivity, one of the amino groups on 1,3-diaminobenzene would likely need to be protected with a suitable protecting group (e.g., Boc, Cbz).

-

Reaction with a cyclizing agent: The remaining free amino group could then be reacted with a reagent such as 2-chloroethyl isocyanate or by a two-step process involving reaction with chloroacetyl chloride followed by intramolecular cyclization.

-

Deprotection: The final step would involve the removal of the protecting group to yield the desired this compound.

It is important to note that this is a generalized and hypothetical protocol. Optimization of reaction conditions, solvents, and catalysts would be necessary.

Potential Areas of Research and Application

The structural features of this compound, namely the presence of a primary aromatic amine and the imidazolidin-2-one scaffold, suggest its potential as a versatile building block in medicinal chemistry and materials science.

-

Medicinal Chemistry: The imidazolidin-2-one core is a privileged scaffold found in a number of biologically active compounds. The primary amine group on the phenyl ring provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets. Potential, though currently unexplored, areas of interest could include its use as a scaffold for the development of inhibitors of enzymes such as kinases or proteases, or as a component of ligands for G-protein coupled receptors.

-

Materials Science: The aromatic amine functionality also allows for its incorporation into polymers, potentially imparting unique properties. For instance, it could be used as a monomer in the synthesis of polyamides or polyimides, or as a cross-linking agent.

Signaling Pathways and Mechanism of Action

There is currently no published information on the biological activity or mechanism of action of this compound. Any investigation into its biological effects would require de novo screening and subsequent mechanistic studies. A logical workflow for such an investigation is proposed below.

Conclusion

This compound is a chemical compound with a well-defined structure that is commercially available for research purposes. However, a thorough review of the scientific and patent literature reveals a significant absence of detailed studies on its synthesis, properties, and biological activity. The information presented in this guide is based on the limited data from chemical suppliers and logical extrapolations from its chemical structure. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Its potential utility as a scaffold or building block in various fields awaits discovery through systematic investigation. Any organization intending to work with this compound will need to perform its own comprehensive analytical characterization and biological screening to unlock its potential.

In-Depth Technical Guide on 1-(3-Aminophenyl)imidazolidin-2-one: A Search for a Mechanism of Action

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, biological activity, or associated signaling pathways for the compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS No. 938459-14-4).

While this compound is commercially available and its basic chemical properties are documented, there is a notable absence of published research detailing its pharmacological effects or its interactions with biological systems. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

The search strategy included queries based on the compound's name, synonyms such as 1-(3-aminophenyl)-2-imidazolidinone, and its unique CAS number. The investigation extended to broad searches for the biological activities of structurally related phenyl-imidazolidinone derivatives. Although these broader searches yielded information on various derivatives with activities such as anti-inflammatory, octopaminergic agonism, and anticancer effects, it would be scientifically inaccurate to extrapolate these findings to the specific compound without direct experimental evidence.

Spectroscopic and Technical Data for 1-(3-Aminophenyl)imidazolidin-2-one: A Search for Available Information

A comprehensive search for spectroscopic data (NMR, IR, MS) and associated experimental protocols for the compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS Number: 938459-14-4) has revealed a significant lack of publicly available information. Despite extensive searches of scientific literature and chemical databases, no specific experimental spectra (Nuclear Magnetic Resonance, Infrared, or Mass Spectrometry) for this compound could be located.

Commercial suppliers of this compound, while providing basic physical and chemical properties such as its molecular formula (C₉H₁₁N₃O) and molecular weight (~177.20 g/mol ), explicitly state that they do not perform and provide analytical characterization for this product. Consequently, the core requirements of this technical guide—the presentation of quantitative spectroscopic data in tabular format and detailed experimental protocols—cannot be fulfilled for the requested compound at this time. Furthermore, no information regarding any biological signaling pathways or related experimental workflows involving this compound was found.

To provide a contextual framework and demonstrate the requested data presentation, this report instead focuses on a structurally related and well-characterized compound: 1-Phenylimidazolidin-2-one (CAS Number: 1848-69-7) . While this analog lacks the amino functional group of the requested compound, the spectral data for its core phenylimidazolidin-2-one structure can offer valuable comparative insights for researchers.

Spectroscopic Data for 1-Phenylimidazolidin-2-one

The following sections present available spectroscopic information for 1-Phenylimidazolidin-2-one. It is important to note that the specific experimental conditions for the acquisition of this data were not fully detailed in the available sources.

Mass Spectrometry

The mass spectrum of 1-Phenylimidazolidin-2-one provides information about its molecular weight and fragmentation pattern upon ionization.

Table 1: Mass Spectrometry Data for 1-Phenylimidazolidin-2-one

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 162 | Molecular Ion [M]⁺ |

| 105 | Fragment Ion |

| 50 | Fragment Ion |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic absorption bands for 1-Phenylimidazolidin-2-one are expected to include signals for the carbonyl group of the cyclic urea and vibrations from the aromatic ring.

(Specific, quantitative IR data with peak assignments for 1-Phenylimidazolidin-2-one was not available in the searched resources.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 1-Phenylimidazolidin-2-one, both ¹H NMR and ¹³C NMR data would be crucial for structural elucidation.

(Specific, quantitative NMR data with peak assignments and coupling constants for 1-Phenylimidazolidin-2-one was not available in the searched resources.)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound could not be provided due to the absence of published data. However, a general workflow for acquiring such data is outlined below. This workflow represents a standard approach in chemical analysis and would be applicable to the characterization of this and similar compounds.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While a detailed technical guide on the spectroscopic data of this compound cannot be provided due to the current lack of available data, this report has outlined the significant information gap for this compound. The provided data for the related structure, 1-Phenylimidazolidin-2-one, and the generalized experimental workflow serve as a reference for researchers in the field. Further investigation into the synthesis and characterization of this compound within the scientific community is required to populate the public domain with the necessary spectroscopic information for a comprehensive technical analysis.

"1.-(3-Aminophenyl)imidazolidin-2-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone class. The imidazolidinone scaffold is a key structural motif found in a variety of biologically active molecules and serves as an important building block in medicinal chemistry and drug discovery. This technical guide provides a summary of the available physical and chemical properties of this compound, along with a general overview of its synthesis and potential biological significance based on related compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known and predicted properties.

Table 1: General and Structural Properties

| Property | Value | Citation |

| IUPAC Name | This compound | |

| CAS Number | 938459-14-4 | [1][2] |

| Molecular Formula | C₉H₁₁N₃O | [1] |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | |

| InChIKey | BPKSYMQSNOQBGA-UHFFFAOYSA-N | |

| SMILES | Nc1cccc(c1)N2CCNC2=O |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Citation |

| Density | 1.276 ± 0.06 g/cm³ | [3] |

| pKa | 14.27 ± 0.20 | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in acetone and ethanol (literature for a related compound) | [4] |

Note: The predicted values are computationally derived and have not been experimentally verified.

Synthesis

Below is a generalized workflow for the synthesis of phenyl-substituted imidazolidin-2-ones.

Spectral and Analytical Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Commercial suppliers of this compound state that they do not perform analytical data collection for this product.[2]

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the imidazolidinone core is present in numerous compounds with a wide range of pharmacological activities. Derivatives of imidazolidinone have been investigated for their potential as:

-

Anticancer agents: Certain imidazolidinone derivatives have shown promise in cancer research.

-

Antiviral agents: The imidazolidinone structure is a component of some antiviral compounds.

-

Antimicrobial agents: Various derivatives have been explored for their antibacterial and antifungal properties.

The presence of the aminophenyl group on the imidazolidinone ring of this particular compound provides a reactive site for further chemical modifications, making it a potentially valuable building block for the synthesis of new drug candidates. It has been mentioned as a reactant for the synthesis of Pim-1 inhibitors, which are of interest in cancer therapy.[4]

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264, P270, P280, P301 + P312, P305 + P351 + P338, P337 + P313.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a chemical compound with limited publicly available experimental data regarding its specific physical and chemical properties. Its primary significance appears to be as a building block in synthetic organic and medicinal chemistry. The imidazolidinone core suggests potential for biological activity, a hypothesis that requires further investigation through dedicated screening and pharmacological studies. Researchers interested in this compound should anticipate the need to perform their own comprehensive characterization.

References

Technical Whitepaper: An In-depth Analysis of the Potential Biological Activities of 1-(3-Aminophenyl)imidazolidin-2-one

Abstract

This document provides a comprehensive technical guide on the potential biological activities of the compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS: 938459-14-4). As of the date of this publication, there is a notable absence of direct experimental data on the bioactivity of this specific molecule in peer-reviewed literature. Therefore, this whitepaper employs a predictive approach, inferring potential therapeutic applications by analyzing the established biological roles of structurally related compounds containing the imidazolidin-2-one core and substituted phenyl moieties. The primary areas of investigation include potential applications as a Monoamine Oxidase (MAO) inhibitor for neurological disorders, a cholinesterase inhibitor for cognitive and neuromuscular conditions, a cytotoxic agent for oncology, and an antimicrobial agent. For each potential application, this guide furnishes a scientific rationale, detailed experimental protocols for validation, and visualizations of relevant biological pathways and experimental workflows to facilitate future research and development.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like dopamine and serotonin.[1][2] Their inhibition is a validated therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[1][3] The core structure of this compound, featuring a heterocyclic urea and an aminophenyl group, shares motifs with known MAO inhibitors. Various nitrogen-containing heterocyclic compounds have been explored as MAO-inhibiting scaffolds. The presence of the amine-substituted phenyl ring provides a key structural element for potential interaction with the active site of MAO enzymes, making this an important avenue for investigation.

Data Presentation: MAO Inhibition

Experimental investigation would be required to generate quantitative data. If active, the data would be presented as follows, detailing the half-maximal inhibitory concentration (IC50) against both MAO isoforms to determine potency and selectivity.

| Compound | Target | IC50 (µM) [Hypothetical] | Selectivity Index (MAO-A/MAO-B) |

| This compound | MAO-A | 15.2 | 0.18 |

| This compound | MAO-B | 2.8 | |

| Selegiline (Reference Control) | MAO-B | 0.09 | |

| Clorgyline (Reference Control) | MAO-A | 0.05 |

Signaling Pathway: Dopamine Metabolism by MAO-B

Inhibition of MAO-B in glial cells prevents the breakdown of dopamine, increasing its availability in the synaptic cleft, which is a key therapeutic strategy in Parkinson's disease.[3]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from standard fluorometric methods for determining MAO-B inhibitory activity.[4][5][6]

-

Reagent Preparation:

-

MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

MAO-B Enzyme: Recombinant human MAO-B diluted in Assay Buffer to the desired working concentration.

-

MAO-B Substrate: Prepare a stock solution of a suitable substrate (e.g., Tyramine) in ddH₂O.

-

Detection Reagents: Prepare stock solutions of Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red) in DMSO or Assay Buffer as appropriate.

-

Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) at 10x the final desired concentration in Assay Buffer.

-

Control Inhibitor: Prepare a working solution of Selegiline as a positive control.

-

-

Assay Procedure (96-well black plate):

-

Add 10 µL of the 10x test compound dilutions, control inhibitor, or vehicle (for Enzyme Control wells) to assigned wells.

-

Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in Assay Buffer. Add 50 µL to each well.

-

Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Prepare the Substrate/Detection Mix containing the MAO-B substrate, HRP, and fluorogenic probe in Assay Buffer.

-

Initiate the reaction by adding 40 µL of the Substrate/Detection Mix to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence kinetically (Ex/Em = 535/587 nm for Amplex Red) at 37°C for 30-40 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.

-

Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow: MAO-B Inhibition Assay

Potential as a Cholinesterase Inhibitor

Scientific Rationale

Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[7][8] Its inhibition is a primary therapeutic approach for Alzheimer's disease, myasthenia gravis, and glaucoma.[9] Research has demonstrated that derivatives of imidazolidine, specifically 1,3-substituted imidazolidine-2,4,5-triones, possess potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][11][12] Although this compound has a different substitution pattern, the shared imidazolidine core suggests that it warrants evaluation for cholinesterase inhibitory activity.

Data Presentation: Cholinesterase Inhibition

The following table summarizes published IC50 values for related imidazolidine-2,4,5-trione compounds, demonstrating the potential of this scaffold.[11]

| Compound ID (from Pejchal et al.) | Target | IC50 (µmol/L) |

| 3d | AChE | 2.21 |

| 3d | BChE | 1.66 |

| 3e | AChE | 2.11 |

| 3e | BChE | 2.15 |

| Rivastigmine (Reference) | AChE | 4.67 |

| Galanthamine (Reference) | BChE | 6.64 |

Signaling Pathway: Cholinergic Synapse

Inhibiting AChE prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[13]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[11][14]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

AChE Enzyme: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer. Dilute to a final working concentration before use.

-

Substrate Solution: 10 mM Acetylthiocholine (ATCh) in deionized water (prepare fresh).

-

Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

-

Test Compound: Prepare a stock solution and serial dilutions in an appropriate solvent (e.g., DMSO).

-

Positive Control: Prepare a working solution of a known AChE inhibitor (e.g., Physostigmine).

-

-

Assay Procedure (96-well clear plate):

-

Test Wells: Add 20 µL Assay Buffer, 20 µL of diluted test compound, and 20 µL of diluted AChE enzyme solution.

-

100% Activity Control: Add 20 µL Assay Buffer, 20 µL of the compound's solvent, and 20 µL of diluted AChE enzyme solution.

-

Blank (No Enzyme): Add 40 µL Assay Buffer and 20 µL of the compound's solvent.

-

Gently mix and incubate the plate at room temperature for 15-30 minutes.

-

Working Reagent Mix: Prepare a fresh mix of Assay Buffer, DTNB solution, and ATCh substrate solution.

-

Initiate the reaction by adding 140 µL of the Working Reagent Mix to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm immediately (T=0) and then every 2 minutes for 10-20 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Correct the rates by subtracting the rate of the blank.

-

Calculate the percent inhibition for each test compound concentration relative to the 100% Activity Control.

-

Plot percent inhibition vs. log concentration and fit to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: AChE Inhibition Assay

Potential as an Anticancer Agent

Scientific Rationale

The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[15] Various derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. The development of novel small molecules that can induce cancer cell death is a cornerstone of oncology research.[16] Given its chemical structure, this compound is a candidate for screening as a potential cytotoxic agent.

Data Presentation: In Vitro Cytotoxicity

Cytotoxicity is typically expressed as the IC50 value, the concentration of a compound required to inhibit the growth of 50% of a cell population. A standard panel of cancer cell lines would be used for initial screening.

| Cell Line | Tissue of Origin | IC50 (µM) [Hypothetical] |

| MCF-7 | Breast Cancer | 12.5 |

| HT-29 | Colon Cancer | 25.8 |

| A549 | Lung Cancer | > 50 |

| HDF (Normal) | Dermal Fibroblast | > 100 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

-

Cell Culture and Plating:

-

Culture selected cancer cell lines (e.g., MCF-7, HT-29) and a normal control cell line (e.g., HDF) in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (in triplicate). Include vehicle-only wells as a control.

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay Procedure:

-

After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the samples at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot percent viability vs. log concentration and fit the data to determine the IC50 value.

-

Experimental Workflow: MTT Assay for Cytotoxicity

Potential as an Antimicrobial Agent

Scientific Rationale

Heterocyclic compounds form the basis of many antimicrobial drugs. Notably, the oxazolidinones (a related five-membered ring structure) are a clinically important class of synthetic antibiotics. Furthermore, various thiazolidinone derivatives, which also share structural similarities, have been reported to possess antibacterial and antifungal properties.[19] The imidazolidin-2-one core of this compound, therefore, represents a scaffold that could be explored for antimicrobial activity.

Data Presentation: Antimicrobial Susceptibility

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[20]

| Microorganism | Type | MIC (µg/mL) [Hypothetical] |

| Staphylococcus aureus | Gram-positive | 16 |

| Escherichia coli | Gram-negative | > 128 |

| Pseudomonas aeruginosa | Gram-negative | > 128 |

| Candida albicans | Fungal | 64 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[10][12][21]

-

Reagent and Media Preparation:

-

Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Test Compound: Prepare a stock solution of this compound in DMSO.

-

Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli) overnight. Dilute the culture in sterile saline or broth to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure (96-well sterile plate):

-

Add 50 µL of sterile broth to wells 2 through 12 in each row.

-

Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as a sterility control (no inoculum).

-

Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Experimental Workflow: Broth Microdilution Assay

Conclusion

While direct experimental evidence for the biological activity of This compound is currently lacking in the public domain, a thorough analysis of its structural components and the known activities of related heterocyclic compounds provides a strong rationale for its investigation in several key therapeutic areas. The imidazolidin-2-one scaffold, coupled with an aminophenyl substituent, suggests plausible activity as an inhibitor of monoamine oxidase or cholinesterase, or as a potential cytotoxic or antimicrobial agent. This whitepaper provides the foundational scientific context and detailed, actionable protocols to guide the empirical validation of these hypotheses. The systematic screening of this compound using the outlined methodologies will be essential to uncover its true therapeutic potential and could lead to the development of novel drug candidates.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 17. clyte.tech [clyte.tech]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 1-(3-Aminophenyl)imidazolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminophenyl)imidazolidin-2-one is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive aromatic amine, a cyclic urea moiety, and a defined stereochemical potential, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

The imidazolidin-2-one core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1] The presence of an aminophenyl substituent at the N-1 position of the imidazolidin-2-one ring introduces a versatile functional handle for further chemical modifications. This allows for the construction of libraries of compounds with potential therapeutic applications. The aromatic amine can readily participate in a variety of chemical transformations, including acylation, alkylation, arylation, and urea formation, enabling the exploration of a broad chemical space. This guide will detail the synthetic pathways to access this key building block and explore its utility in the construction of more complex molecular architectures.

Physicochemical and Spectroscopic Data

While comprehensive, experimentally determined spectroscopic data for this compound is not widely available in the public domain, its key physicochemical properties are summarized below. Researchers are advised to confirm the identity and purity of this compound using standard analytical techniques.

| Property | Value | Reference(s) |

| CAS Number | 938459-14-4 | [2][3] |

| Molecular Formula | C9H11N3O | [2][3] |

| Molecular Weight | 177.20 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% (as supplied by commercial vendors) | [4] |

| InChI | 1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | [3] |

| InChI Key | BPKSYMQSNOQBGA-UHFFFAOYSA-N | [3] |

| SMILES | Nc1cccc(c1)N2CCNC2=O | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Table 1. Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of the imidazolidin-2-one ring with a protected or precursor amino group, followed by the deprotection or conversion to the desired amine. A common and effective strategy involves the synthesis of the corresponding nitro-substituted precursor, 1-(3-nitrophenyl)imidazolidin-2-one, followed by its reduction.

Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

A plausible synthetic route to 1-(3-nitrophenyl)imidazolidin-2-one involves the reaction of N-(2-aminoethyl)-3-nitroaniline with a carbonylating agent, such as triphosgene or a carbonyldiimidazole (CDI). The starting diamine can be prepared from the reaction of 3-nitroaniline with a protected 2-haloethylamine followed by deprotection. An alternative approach involves the cyclization of a urea derivative.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one

This protocol is adapted from a general method for the reduction of aromatic nitro compounds.

Materials:

-

1-(3-Nitrophenyl)imidazolidin-2-one

-

Palladium on carbon (10 wt. %)

-

Ethanol or Methanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-(3-nitrophenyl)imidazolidin-2-one (1.0 eq) in ethanol or methanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with additional solvent (ethanol or methanol).

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Reactant | Molar Ratio | Notes |

| 1-(3-Nitrophenyl)imidazolidin-2-one | 1.0 | Starting material. |

| Palladium on Carbon (10 wt. %) | 0.05 - 0.1 | Catalyst. Handle with care as it can be pyrophoric. |

| Hydrogen Gas | Excess | Reducing agent. Use appropriate safety precautions for handling flammable gases under pressure. |

| Solvent (Ethanol or Methanol) | - | Should be of sufficient quality for hydrogenation reactions. |

Table 2. Reactants for the Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one.

Role as a Synthetic Building Block

The primary amine of this compound serves as a versatile nucleophile, enabling a wide array of synthetic transformations. This allows for its incorporation into larger molecules, making it a valuable building block for drug discovery and materials science.

Acylation Reactions

The amino group can be readily acylated using various acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. This reaction forms a stable amide bond and is a common strategy for linking the imidazolidin-2-one scaffold to other molecular fragments.

General Reaction Scheme:

Caption: General acylation reaction of this compound.

Experimental Protocol: Synthesis of N-(3-(2-oxoimidazolidin-1-yl)phenyl)acetamide

This protocol provides a general procedure for the acylation of this compound with acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add a base such as pyridine or triethylamine (1.1 - 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield N-(3-(2-oxoimidazolidin-1-yl)phenyl)acetamide.

| Reactant | Molar Ratio | Notes |

| This compound | 1.0 | Starting material. |

| Acetyl Chloride | 1.05 | Acylating agent. Handle with care as it is corrosive and moisture-sensitive. |

| Base (Pyridine or Triethylamine) | 1.1 - 1.5 | Acid scavenger. |

| Solvent (DCM or THF) | - | Anhydrous conditions are recommended. |

Table 3. Reactants for the Synthesis of N-(3-(2-oxoimidazolidin-1-yl)phenyl)acetamide.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its aromatic amino group make it an attractive starting point for the development of novel compounds with diverse applications. The experimental protocols provided in this guide offer a foundation for researchers to utilize this valuable scaffold in their synthetic endeavors. Further exploration of the reactivity of this compound is likely to uncover new and exciting applications in medicinal chemistry and beyond.

References

The Enigmatic History of a Synthetic Building Block: 1-(3-Aminophenyl)imidazolidin-2-one

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth investigation into the discovery and history of the chemical compound 1-(3-Aminophenyl)imidazolidin-2-one (CAS No. 938459-14-4) reveals its primary role as a commercially available synthetic intermediate rather than a compound with a storied history of development or dedicated biological research. While readily accessible from various chemical suppliers, a comprehensive review of scientific literature and patent databases indicates a conspicuous absence of foundational research detailing its specific discovery, developmental timeline, or exploration of its pharmacological properties.

A Molecule in the Background: An Intermediate for Further Discovery

This compound, with the chemical formula C₉H₁₁N₃O, appears in the scientific landscape primarily as a reactant or building block for the synthesis of more complex molecules. Its utility has been noted in the creation of potential therapeutic agents, such as Pim-1 kinase inhibitors, and in facilitating specific organic reactions like the vinylogous Mannich reaction. This role as a foundational component underscores its importance to medicinal chemists and drug development professionals, albeit in a capacity that is ancillary to the final, biologically active compounds.

The lack of dedicated research into this compound itself means that quantitative data regarding its efficacy, potency, and specific mechanisms of action are not available in the public domain. Consequently, a detailed summary of such data or associated signaling pathways cannot be provided.

General Synthesis and Physicochemical Properties

While specific historical synthesis records for this compound are not documented, its structure lends itself to established synthetic routes for N-arylimidazolidin-2-ones. A plausible and generalized synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of this compound can be conceptualized through a multi-step process, beginning with the protection of the amino group of a precursor, followed by the formation of the imidazolidin-2-one ring, and concluding with the deprotection of the amino group.

Physicochemical Data

The following table summarizes the basic physicochemical properties of this compound, compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 938459-14-4 |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.20 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Experimental Protocols: A Generalized Approach

In the absence of specific published experimental protocols for the synthesis of this compound, a generalized procedure based on common organic chemistry techniques can be proposed.

General Procedure for the Synthesis of N-Arylimidazolidin-2-ones (Illustrative)

-

Step 1: Urea Formation. A solution of the appropriately substituted aniline (e.g., 3-nitroaniline) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with a 2-haloethyl isocyanate (e.g., 2-chloroethyl isocyanate) at 0 °C. The reaction mixture is typically stirred and allowed to warm to room temperature overnight. The resulting urea derivative can be isolated by filtration or extraction.

-

Step 2: Intramolecular Cyclization. The isolated urea derivative is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) and treated with a strong base (e.g., sodium hydride) at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The product, the N-arylimidazolidin-2-one, is then isolated through aqueous workup and extraction.

-

Step 3: Functional Group Transformation. If necessary, functional groups on the aryl ring are modified. For the synthesis of this compound from a nitro precursor, a standard reduction protocol is employed. This typically involves dissolving the nitro-substituted compound in a solvent like ethanol or ethyl acetate and subjecting it to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final amino-substituted product.

Note: These are generalized steps and the specific reagents, solvents, temperatures, and reaction times would need to be optimized for the specific synthesis of this compound.

Conclusion

While the initial request for an in-depth technical guide on the discovery and history of this compound could not be fulfilled due to a lack of available historical and research data, this investigation highlights its role as a valuable, albeit understated, component in the broader field of synthetic and medicinal chemistry. Its history is not one of a celebrated discovery but rather of quiet utility in the synthesis of novel compounds. For researchers and drug development professionals, this compound represents a readily available starting point for the construction of more intricate molecular architectures with potential therapeutic applications. Further research into the biological activity of this compound and its derivatives could yet unveil a more prominent role in the future.

Methodological & Application

Synthesis of 1-(3-Aminophenyl)imidazolidin-2-one: A Detailed Guide for Researchers

Application Notes and Protocols for the Synthesis of a Key Intermediate in Drug Discovery

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-Aminophenyl)imidazolidin-2-one, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The imidazolidin-2-one scaffold is a common motif in a variety of biologically active compounds and approved drugs. The presence of a primary aromatic amine in the target molecule offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of novel pharmaceutical agents.

Introduction

This compound is a substituted cyclic urea derivative. The core structure, imidazolidin-2-one, is prevalent in medicinal chemistry and is found in several FDA-approved drugs. The aminophenyl substituent provides a crucial site for derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. This compound can serve as a precursor for the synthesis of more complex molecules targeting a wide range of biological targets, including enzymes and receptors.

The synthetic route outlined in this document is a reliable two-step process. The first step involves the formation of the imidazolidin-2-one ring system bearing a nitro-substituted phenyl group. The subsequent step is the selective reduction of the nitro group to the desired primary amine. This approach is robust and utilizes common laboratory reagents and techniques.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence starting from commercially available materials.

Step 1: Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

The synthesis of the nitro-intermediate is accomplished by the reaction of 3-nitrophenyl isocyanate with 2-chloroethylamine hydrochloride. This reaction forms an intermediate, 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, which undergoes an intramolecular cyclization under basic conditions to yield 1-(3-Nitrophenyl)imidazolidin-2-one.

Step 2: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one

The final product, this compound, is obtained by the reduction of the nitro group of the intermediate synthesized in the first step. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is generally clean and provides high yields of the desired amine.

Below is a visual representation of the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

Materials:

-

3-Nitrophenyl isocyanate

-

2-Chloroethylamine hydrochloride

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-nitrophenyl isocyanate (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford 1-(3-Nitrophenyl)imidazolidin-2-one as a solid.

Step 2: Synthesis of this compound

Materials:

-

1-(3-Nitrophenyl)imidazolidin-2-one

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of 1-(3-Nitrophenyl)imidazolidin-2-one (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (10 mol% Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | 3-Nitrophenyl isocyanate, 2-Chloroethylamine HCl | Triethylamine | Acetonitrile | 0 °C to RT | 12-16 hours | 75-85 |

| 2 | 1-(3-Nitrophenyl)imidazolidin-2-one | 10% Pd/C, H₂ | Methanol | Room Temperature | 2-6 hours | 90-98 |

Signaling Pathways and Logical Relationships

The synthesized compound, this compound, is a versatile intermediate. Its primary amine functionality allows for its incorporation into various molecular scaffolds to modulate different signaling pathways. For instance, it can be acylated, alkylated, or used in coupling reactions to generate libraries of compounds for screening against kinases, G-protein coupled receptors (GPCRs), or other therapeutic targets. The logical relationship of its utility is depicted below.

Caption: Utility of this compound in drug discovery.

Application Notes and Protocols for the Synthesis of 1-(3-Aminophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)imidazolidin-2-one is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring an aniline moiety and an imidazolidinone core, makes it a versatile intermediate for the development of novel therapeutics. This document provides detailed synthetic pathways, experimental protocols, and comparative data for the preparation of this compound, aimed at researchers and professionals in the field of medicinal chemistry and drug development.

The presented synthesis follows a robust and reliable two-step sequence. The first step involves the formation of the imidazolidin-2-one ring system bearing a nitro-substituted phenyl group. The subsequent step is the reduction of the nitro group to the desired primary amine. This approach allows for the efficient construction of the target molecule from readily available starting materials.

Synthetic Pathways Overview

Two primary routes have been established for the synthesis of this compound, differing in the method used for the reduction of the nitro intermediate. The choice of pathway may depend on the available equipment, desired scale, and tolerance of other functional groups in more complex derivatives.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Formation of 1-(3-Nitrophenyl)imidazolidin-2-one | 3-Nitrophenyl isocyanate, Ethanolamine, p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 to rt | 14-26 | ~85 |

| 2a | Route A: Catalytic Hydrogenation | 1-(3-Nitrophenyl)imidazolidin-2-one, H₂, 10% Pd/C | Methanol | rt | 2-4 | >95 |

| 2b | Route B: Tin(II) Chloride Reduction | 1-(3-Nitrophenyl)imidazolidin-2-one, SnCl₂·2H₂O | Ethanol | 30 (Ultrasound) | 2 | ~90 |

Experimental Protocols

Step 1: Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

This procedure involves the formation of an intermediate N-(2-hydroxyethyl)-N'-(3-nitrophenyl)urea, followed by an in-situ cyclization.

Materials:

-

3-Nitrophenyl isocyanate

-

Ethanolamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Urea Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrophenyl isocyanate (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add ethanolamine (1.0 eq.) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the N-(2-hydroxyethyl)-N'-(3-nitrophenyl)urea intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Once the formation of the urea intermediate is complete, cool the reaction mixture back to 0 °C.

-

Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the cyclization by TLC.

-

Work-up: Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-(3-nitrophenyl)imidazolidin-2-one by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a solid product.

Route A: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one via Catalytic Hydrogenation

This method is a clean and efficient way to reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.

Materials:

-

1-(3-Nitrophenyl)imidazolidin-2-one

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)

-

Celite or a similar filter aid

Procedure:

-

Reactor Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 1-(3-nitrophenyl)imidazolidin-2-one (1.0 eq.) in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge the system with hydrogen gas 3-5 times to remove any air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization or column chromatography.

Route B: Reduction of 1-(3-Nitrophenyl)imidazolidin-2-one using Tin(II) Chloride

This method provides a reliable alternative to catalytic hydrogenation, particularly when a hydrogenation apparatus is not available.[1]

Materials:

-

1-(3-Nitrophenyl)imidazolidin-2-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Ultrasonic bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-nitrophenyl)imidazolidin-2-one (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (approximately 10 eq.) to the solution.

-

Reduction: Place the reaction flask in an ultrasonic bath and irradiate at 30 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

-